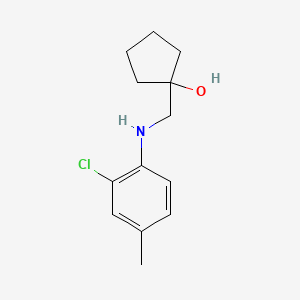![molecular formula C14H20N2O B13357030 7-Methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine](/img/structure/B13357030.png)
7-Methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a methoxy group and a piperidine ring in its structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spiro linkage. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and consistency. The use of high-throughput screening can also help in optimizing the reaction conditions to achieve the desired product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydrogen atoms in the piperidine ring can be substituted with various functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new spiro compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro linkage formation.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine involves its interaction with specific molecular targets and pathways. The methoxy group and piperidine ring play crucial roles in its binding affinity and specificity. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-one hydrochloride
- 1-[(1S)-1-(Hydroxymethyl)-7-methoxy-9-methyl-1′-(phenylacetyl)-1,9-dihydrospiro[β-carboline-4,4′-piperidin]-2(3H)-yl]-1-propanone
Uniqueness
7-Methoxy-1,3-dihydrospiro[indene-2,4’-piperidin]-1-amine stands out due to its specific spiro linkage and the presence of both a methoxy group and a piperidine ring. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20N2O |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
7-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1-amine |
InChI |
InChI=1S/C14H20N2O/c1-17-11-4-2-3-10-9-14(13(15)12(10)11)5-7-16-8-6-14/h2-4,13,16H,5-9,15H2,1H3 |
InChI-Schlüssel |
ODOSOCRTCFXJFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(C3(C2)CCNCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356949.png)
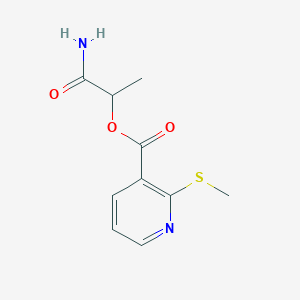
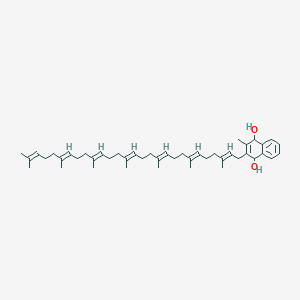
![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)
![3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13356990.png)


![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
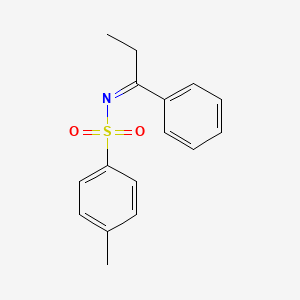
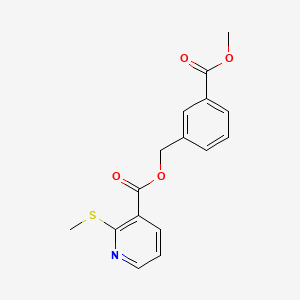
![2-Methyl-3-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357022.png)
